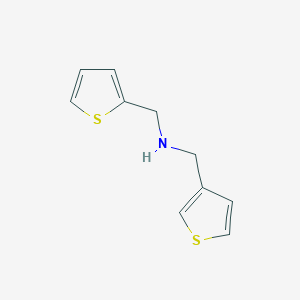

(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine

Description

Properties

Molecular Formula |

C10H11NS2 |

|---|---|

Molecular Weight |

209.3 g/mol |

IUPAC Name |

1-thiophen-3-yl-N-(thiophen-2-ylmethyl)methanamine |

InChI |

InChI=1S/C10H11NS2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h1-5,8,11H,6-7H2 |

InChI Key |

MXKWGZGTQFVEOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Using Thiophene-2-carbaldehyde and Thiophene-3-carbaldehyde

A widely applicable method involves the condensation of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with ammonia or a primary amine, followed by reduction of the resulting imine or Schiff base.

-

- Equimolar amounts of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde are reacted with ammonia or a primary amine in an ethanol solvent.

- The mixture is stirred at room temperature or slightly elevated temperatures in the presence of a mild acid catalyst such as acetic acid to promote imine formation.

- The imine intermediate is then reduced using a reducing agent like sodium borohydride or catalytic hydrogenation.

- The product is isolated by filtration and purified by recrystallization or chromatography.

Nucleophilic Substitution Using Halomethyl Thiophenes

Another route involves the reaction of halomethyl-substituted thiophenes (e.g., 2-bromomethylthiophene and 3-bromomethylthiophene) with ammonia or primary amines.

-

- Halomethyl thiophenes are prepared by halogenation of thiophene-methyl precursors.

- These electrophilic halomethyl thiophenes are then reacted with ammonia or amines in polar solvents such as ethanol or acetonitrile.

- The nucleophilic amine attacks the halomethyl carbon, displacing the halide and forming the desired aminomethyl thiophene linkage.

- The reaction is typically carried out under reflux or elevated temperatures to ensure completion.

- Purification is achieved by extraction and recrystallization.

-

- This method allows selective introduction of thiophene substituents at different positions.

- It avoids the need for reduction steps.

Two-Step Activation and Acylation Approach

Though more common for amide synthesis, a related two-step method involving activation of thiophene acetic acid derivatives to acyl chlorides followed by reaction with amines has been reported for thiophene-containing compounds. This method is less direct for amines but demonstrates the utility of activated intermediates in thiophene chemistry.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Thiophene-2-carbaldehyde, Thiophene-3-carbaldehyde, NH3 or amine, NaBH4 | Room temp, ethanol, acid catalyst | Simple, mild conditions, good yields | Requires reducing agent, possible side reactions |

| Nucleophilic Substitution | 2-/3-Bromomethylthiophene, NH3 or amine | Reflux, polar solvent | Direct C–N bond formation, selective | Requires halomethyl precursors, harsher conditions |

| Two-Step Activation and Acylation | Thiophene acetic acid, SOCl2, amine | Room temp to reflux | Useful for amide derivatives, activated intermediates | Less direct for amine synthesis, multiple steps |

Experimental Data and Characterization

Spectroscopic Characterization:

The synthesized compounds are typically characterized by proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS) to confirm structure and purity.-

- Methylene protons adjacent to nitrogen appear as singlets or doublets around 3.5–4.5 ppm in 1H NMR.

- Thiophene ring protons resonate between 6.5 and 7.5 ppm.

- 13C NMR shows characteristic peaks for methylene carbons (~30–50 ppm) and thiophene carbons (~120–140 ppm).

Purification:

Recrystallization from ethanol or ethyl acetate is commonly employed to obtain analytically pure products.

Research Findings and Practical Considerations

- The reductive amination approach is favored for its operational simplicity and mild reaction conditions, making it suitable for sensitive thiophene derivatives.

- Nucleophilic substitution offers regioselectivity when halomethyl thiophenes are accessible but may require more stringent reaction conditions.

- The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.

Scientific Research Applications

(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues

| Compound Name | Molecular Formula | Substitution Pattern | Key Properties/Applications | References |

|---|---|---|---|---|

| (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine | C₁₀H₁₁NS₂ | 2-yl and 3-yl methyl | Potential ligand, intermediate in drug synthesis | Inferred |

| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 2-yl ethyl, 3-yl methyl | Lab use (discontinued); MW: 223.4 g/mol | |

| Bis(2-thiophenemethyl)amine hydrochloride | C₁₀H₁₂ClNS₂ | Both 2-yl methyl | Decomposes at ~243°C; used in crystallography | |

| N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine | C₈H₉N₃S | Pyrazole substituent | Genotoxicity tested (no significant aberrations) | |

| 2-(Thiophen-3-yl)ethanamine | C₆H₉NS | 3-yl ethyl | Simpler structure; precursor for polymers |

Key Reactivity Differences :

- The 3-yl thiophene substituent in the target compound may reduce steric hindrance compared to bis(2-yl) analogues, enhancing accessibility for further functionalization.

- Electron-withdrawing effects of the 3-position thiophene could moderate amine basicity relative to 2-yl derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Bis(2-thiophenemethyl)amine HCl | N-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~209.3 (calculated) | 245.8 | 179.2 |

| Melting Point/Stability | Not reported | ~243°C (decomposition) | Stable as hydrochloride salt |

| Solubility | Likely polar aprotic solvents | Soluble in DMSO, methanol | Water-soluble as hydrochloride salt |

| Spectral Features | Distinct thiophene C–H stretches (IR), δ 2.5–3.5 ppm (N–CH₂ in ¹H NMR) | Characteristic Cl⁻ peaks in IR | Pyrazole ring protons at δ 7.0–8.5 ppm |

Biological Activity

The compound (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its antifungal, antibacterial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two thiophene rings connected through a methylamine linkage. The thiophene moiety is known for its diverse biological activities, including antimicrobial properties. The structural configuration plays a crucial role in its interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated the antifungal potential of compounds related to thiophenes. For instance, a derivative of thiophen-2-yl nicotinamide exhibited impressive fungicidal activity with an EC50 value of 1.96 mg/L, significantly outperforming commercial fungicides like flumorph and mancozeb . The mechanism involves the inhibition of fungal growth through disruption of cell membrane integrity or interference with metabolic pathways.

Antibacterial Activity

Several derivatives featuring thiophene structures have shown promising antibacterial activities. Research indicates that compounds with similar scaffolds exhibit broad-spectrum antibacterial effects, which can be attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic processes .

Other Biological Activities

Beyond antifungal and antibacterial properties, thiophene derivatives have been linked to various other biological activities:

- Antioxidant : Compounds have shown potential in scavenging free radicals.

- Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Anticancer : Preliminary studies suggest that certain thiophene-containing compounds may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Case Study 1: Synthesis and Activity Evaluation

A study synthesized several thiophene derivatives, including this compound. The synthesized compounds were screened for their antifungal and antibacterial activities. The results indicated that modifications to the thiophene rings significantly impacted their efficacy. For instance, the introduction of different substituents on the thiophene rings enhanced antifungal activity against specific pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiophene derivatives revealed that electron-donating or withdrawing groups on the thiophene rings could enhance or diminish biological activity. A systematic evaluation indicated that compounds with certain substitutions exhibited higher potency against fungal strains compared to their unsubstituted counterparts .

Data Tables

Q & A

Q. What synthetic methodologies are effective for preparing (thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine?

A common approach involves reductive amination or nucleophilic substitution. For example, N-benzyl-(thiophen-3-ylmethyl)amine can be converted to bicyclic derivatives via reaction with [1.1.1]propellane under standard conditions, yielding 74% product (NMR and HRMS verified) . Microwave-assisted synthesis is also viable for related thiophene-containing triazoles, achieving >89% yield with optimized reaction times and temperatures . Purification typically involves column chromatography, followed by spectroscopic validation (¹H/¹³C NMR, HRMS).

Q. How can spectroscopic techniques characterize this compound?

- ¹H NMR : Thiophene protons appear as distinct multiplets (δ 6.68–7.32 ppm), while methylene (-CH₂-) groups resonate near δ 3.79–5.82 ppm .

- HRMS : Confirm molecular weight with precision (e.g., calc’d 242.1909 vs. found 242.1907) .

- X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for visualization to resolve bond lengths/angles .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) and lipid peroxidation inhibition tests, as applied to ethyl thiophene carboxylates .

- Antimicrobial screening : Broth microdilution (MIC determination) for derivatives like 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thiols .

Advanced Research Questions

Q. How does isomerism influence the compound’s reactivity or bioactivity?

Q. How can crystallographic software resolve ambiguities in molecular geometry?

Q. What strategies address contradictions in pharmacological data?

- Statistical rigor : Triplicate experiments with controls to minimize variability in antioxidant/anti-inflammatory assays .

- Cross-validation : Compare computational predictions (e.g., docking scores) with experimental IC₅₀ values to identify outliers .

- Systematic review : Apply iterative qualitative analysis frameworks to reconcile conflicting results, as outlined in social science methodologies .

Q. How do substituents on thiophene rings modulate biological activity?

- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency by increasing electrophilicity .

- Methylene linkers improve bioavailability by balancing lipophilicity (logP) and solubility, as seen in triazole derivatives .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.